2-Fluoro-6-methoxyquinoline

Chemical Stability Reactivity Functionalization

Quinoline-based drug discovery programs often stall due to poor SNAr reactivity of 2-chloro analogs. 2-Fluoro-6-methoxyquinoline (CAS 1801986-19-5) solves this with an acid-labile 2-fluoro leaving group enabling chemoselective 2-position diversification. • Build 6-methoxy-2-arylquinoline P-gp inhibitor libraries (superior potency vs. verapamil). • Key intermediate for NBTI antibacterials (sub-μg/mL vs. S. aureus, favorable hERG). • Cleaner clastogenicity profile vs. chloroquinolines for kinase inhibitor lead optimization. Global shipping with full QA documentation.

Molecular Formula C10H8FNO
Molecular Weight 177.17 g/mol
Cat. No. B15070951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-6-methoxyquinoline
Molecular FormulaC10H8FNO
Molecular Weight177.17 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N=C(C=C2)F
InChIInChI=1S/C10H8FNO/c1-13-8-3-4-9-7(6-8)2-5-10(11)12-9/h2-6H,1H3
InChIKeyXRRUOZBSPBSFFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-6-methoxyquinoline Overview


2-Fluoro-6-methoxyquinoline (CAS 1801986-19-5) is a halogenated quinoline building block characterized by a fluorine atom at the 2-position and a methoxy group at the 6-position . This substitution pattern provides a distinct chemical reactivity profile that enables downstream functionalization strategies not readily accessible with non-fluorinated or alternative halogenated analogs [1]. The compound serves as a key intermediate in medicinal chemistry programs targeting kinase inhibition, P-glycoprotein modulation, and antibacterial applications [2][3].

Why 2-Fluoro-6-methoxyquinoline Is Irreplaceable


Quinoline derivatives exhibit pronounced position- and substituent-dependent variations in both chemical reactivity and biological performance. The 2-fluoro substitution in 2-fluoro-6-methoxyquinoline introduces unique acid-lability and hydrolytic behavior that distinguishes it from the more stable 2-chloro analog [1]. Furthermore, fluorinated quinolines demonstrate distinct clastogenicity profiles compared to their chlorinated counterparts, with 2-fluoroquinoline exhibiting no significant mutagenic activity in contrast to several chloroquinoline isomers [2]. The 6-methoxy group further modulates electronic properties and biological target engagement, as evidenced by the superior P-gp inhibitory activity of 6-methoxy-2-arylquinoline derivatives over verapamil [3]. These compound-specific attributes preclude simple substitution with alternative quinoline scaffolds.

Evidence Supporting 2-Fluoro-6-methoxyquinoline


Hydrolytic Lability: 2-Fluoro vs. 2-Chloro

2-Fluoroquinoline undergoes measurable hydrolysis in acid solution, whereas 2-chloroquinoline remains stable under identical conditions [1]. This differential reactivity enables selective nucleophilic displacement strategies in synthetic sequences where the 2-fluoro group serves as a latent leaving group or a site for SNAr functionalization.

Chemical Stability Reactivity Functionalization

Clastogenicity: 2-Fluoroquinoline vs. Chloroquinoline

In a comparative in vivo micronucleus induction study using partially hepatectomized mice, 2-fluoroquinoline did not exhibit significant clastogenic activity, whereas 8-chloroquinoline induced significantly higher levels of micronucleated liver cells than control [1]. Among fluorinated quinolines, no appreciable differences in MN-liver cell induction were observed regardless of mutagenic potency in the Ames test.

Genotoxicity Safety Assessment Lead Optimization

Antibacterial Activity of 3-Fluoro-6-methoxyquinoline

A 3-fluoro-6-methoxyquinoline derivative (Compound 14) demonstrated potent antibacterial activity against S. aureus with an MIC90 of 0.125 μg/mL in vitro and efficacy in systemic and tissue infection models in vivo [1]. The compound also displayed an improved hERG IC50 of 85.9 μM, indicating a favorable cardiac safety margin.

Antibacterial NBTI MRSA

P-gp Inhibition: 6-Methoxy-2-arylquinoline vs. Verapamil

6-Methoxy-2-arylquinoline derivatives exhibit potent P-glycoprotein (P-gp) inhibitory activity. Compound 5b inhibited rhodamine 123 efflux in P-gp-positive gastric carcinoma cells and was 2.1-fold more potent than verapamil, the reference P-gp inhibitor, at equivalent concentrations [1]. The 6-methoxy substitution on the quinoline core is a critical structural determinant for this activity.

Multidrug Resistance P-gp Efflux Pump

Antitumor Metal Complexes of 6-Methoxyquinoline

The Cu(II) complex of 6-methoxyquinoline (Cu6MQ) demonstrated an IC50 of 57.9 μM in A549 human lung carcinoma cells after 24 h exposure, outperforming the Co(II), Zn(II), and Ag(I) complexes of the same ligand [1]. In multicellular spheroid models, the IC50 tripled to 187.3 μM, indicating differential activity in 2D vs. 3D culture systems.

Anticancer Metal Complexes Cytotoxicity

Pharmacokinetics of 2-Chloro-6-methoxyquinoline

2-Chloro-6-methoxyquinoline exhibits good oral absorption in rats and undergoes metabolic oxidation at the methoxy group . This metabolic liability of the 6-methoxy substituent is a known property of the class, and the 2-fluoro analog may offer improved metabolic stability due to the electron-withdrawing effect of fluorine, which can reduce oxidative metabolism at adjacent positions.

ADME Oral Bioavailability Metabolism

Applications of 2-Fluoro-6-methoxyquinoline


SNAr-Based 2-Aryl Quinoline Synthesis

The acid-labile 2-fluoro group serves as an effective leaving group in nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of diverse aryl, heteroaryl, and amine substituents at the 2-position. This reactivity is particularly valuable for constructing 6-methoxy-2-arylquinoline libraries for P-gp inhibitor screening programs, where 2-aryl substitution is critical for activity [1]. The differential hydrolytic lability of 2-fluoro vs. 2-chloro quinolines [2] allows for chemoselective functionalization in molecules containing multiple halogen substituents.

Antibacterial Lead Optimization: Gyrase/Topo IV

The 6-methoxyquinoline core with fluorine substitution yields NBTI (novel bacterial topoisomerase inhibitor) candidates with sub-μg/mL potency against S. aureus and favorable hERG safety margins [3]. 2-Fluoro-6-methoxyquinoline serves as a versatile intermediate for constructing 3-substituted analogs that demonstrate both in vitro and in vivo efficacy in systemic and tissue infection models. The fluorine atom enhances membrane permeability and modulates target engagement, contributing to the potent antibacterial activity observed.

Kinase Inhibitor Discovery and Probe Development

The 2-fluoro-6-methoxyquinoline scaffold has been implicated in kinase inhibition programs . The fluorine atom at the 2-position can engage in favorable interactions with the kinase hinge region or influence the pKa of the quinoline nitrogen, modulating binding affinity and selectivity. The compound's favorable clastogenicity profile compared to chloroquinoline analogs [4] makes it an attractive starting point for lead optimization in drug discovery programs where genotoxicity is a concern.

Metal Complexes for Anticancer Therapy

The 6-methoxyquinoline ligand framework supports the formation of bioactive metal complexes with demonstrated anticancer activity [5]. The copper complex of 6-methoxyquinoline (Cu6MQ) exhibits an IC50 of 57.9 μM in A549 lung carcinoma cells, outperforming other transition metal complexes. The 2-fluoro substituent may further tune the electronic properties of the quinoline nitrogen, influencing metal coordination geometry and stability, thereby providing an additional handle for optimizing the anticancer activity of metal-based therapeutics.

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